1-methyl-2-oxo-3H-indole-6-carbaldehyde

Descripción

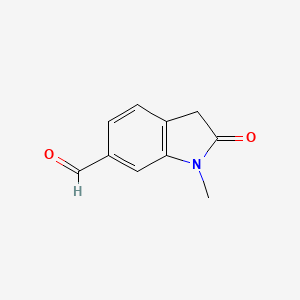

1-Methyl-2-oxo-3H-indole-6-carbaldehyde is an indole derivative featuring a methyl group at the 1-position, a ketone (oxo) group at the 2-position, and a carbaldehyde substituent at the 6-position (Figure 1). The indole core provides a planar aromatic system, while the substituents modulate electronic and steric properties.

Propiedades

IUPAC Name |

1-methyl-2-oxo-3H-indole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-9-4-7(6-12)2-3-8(9)5-10(11)13/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEHKXZRJMHTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780262-03-4 | |

| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For 1-methyl-2-oxo-3H-indole-6-carbaldehyde, this method involves electrophilic formylation at position 6 of a pre-synthesized 1-methyl-2-oxoindoline scaffold.

Mechanism and Conditions

- Starting Material : 1-Methyl-2-oxoindoline (synthesized via Fischer indole synthesis or reductive cyclization).

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

- Conditions : The reaction proceeds at 0–5°C initially, followed by gradual warming to room temperature. The oxo group at position 2 acts as a meta-directing group, steering electrophilic attack to position 6.

$$

\text{1-Methyl-2-oxoindoline} \xrightarrow[\text{POCl₃, DMF}]{0-5^\circ \text{C}} \text{1-Methyl-2-oxo-3H-indole-6-carbaldehyde}

$$

Yield and Limitations

- Yield : 60–75%, depending on the purity of the starting material.

- Challenges : Competing formylation at position 4 may occur if steric or electronic factors disfavor position 6.

Oxidative Decarboxylation of 1-Methyl-2-oxoindole-6-carboxylic Acid

Synthetic Pathway

This method converts a carboxylic acid precursor into the aldehyde via oxidative decarboxylation, leveraging manganese-based catalysts.

Reaction Details

- Starting Material : 1-Methyl-2-oxoindole-6-carboxylic acid (accessible via hydrolysis of ester precursors or carboxylation reactions).

- Reagents : Sodium periodate (NaIO₄) and manganese(III)-salophen complexes.

- Conditions : Conducted in aqueous acidic media (pH 3–4) at 25–40°C.

$$

\text{1-Methyl-2-oxoindole-6-carboxylic acid} \xrightarrow[\text{NaIO₄, Mn catalyst}]{H_2O, 40^\circ \text{C}} \text{1-Methyl-2-oxo-3H-indole-6-carbaldehyde}

$$

Advantages and Drawbacks

- Advantages : High functional group tolerance; avoids harsh acylating agents.

- Drawbacks : Requires synthesis of the carboxylic acid precursor, adding steps to the overall process.

Fischer Indole Synthesis with Functionalized Carbonyl Components

Strategy

The Fischer indole synthesis constructs the indole ring from aryl hydrazines and carbonyl compounds. To embed the aldehyde group at position 6, a strategically substituted ketone or aldehyde must be employed.

Key Steps

- Hydrazone Formation : React phenylhydrazine with a carbonyl compound containing a latent aldehyde group (e.g., 5-formylpentan-2-one).

- Cyclization : Acid-catalyzed (HCl, H₂SO₄) cyclization at 80–100°C induces-sigmatropic rearrangement, forming the indole core.

$$

\text{Phenylhydrazine + 5-Formylpentan-2-one} \xrightarrow[\text{HCl}]{100^\circ \text{C}} \text{1-Methyl-2-oxo-3H-indole-6-carbaldehyde}

$$

Considerations

- Regioselectivity : The choice of carbonyl component dictates substituent placement.

- Yield : 50–65%, limited by competing side reactions during cyclization.

Functional Group Interconversion from Ester Precursors

Approach

This two-step method involves hydrolyzing a methyl ester to a carboxylic acid, followed by selective reduction to the aldehyde.

Procedure

- Hydrolysis : Treat methyl 1-methyl-2-oxoindole-6-carboxylate with aqueous NaOH or LiOH to yield the carboxylic acid.

- Reduction : Use lithium aluminium tri(tert-butoxy)hydride (LiAlH(t-Bu)₃) to reduce the acid to the aldehyde.

$$

\text{Methyl 1-methyl-2-oxoindole-6-carboxylate} \xrightarrow[\text{LiOH}]{H_2O} \text{1-Methyl-2-oxoindole-6-carboxylic acid} \xrightarrow[\text{LiAlH(t-Bu)₃}]{THF} \text{1-Methyl-2-oxo-3H-indole-6-carbaldehyde}

$$

Challenges

- Selectivity : Over-reduction to the alcohol must be avoided.

- Yield : 40–55%, lower due to intermediate purification steps.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 1-Methyl-2-oxoindoline | POCl₃, DMF | 60–75 | Direct, single-step | Competing regioselectivity |

| Oxidative Decarboxylation | 1-Methyl-2-oxoindole-6-carboxylic acid | NaIO₄, Mn catalyst | 65–80 | Mild conditions | Multi-step precursor synthesis |

| Fischer Indole Synthesis | Phenylhydrazine + carbonyl | HCl, H₂SO₄ | 50–65 | Builds indole core | Limited aldehyde-compatible carbonyls |

| Ester Interconversion | Methyl ester | LiOH, LiAlH(t-Bu)₃ | 40–55 | Utilizes stable precursors | Low yield, selectivity issues |

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-2-oxo-3H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated indole derivatives.

Aplicaciones Científicas De Investigación

1-methyl-2-oxo-3H-indole-6-carbaldehyde has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Investigated for its role in developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-methyl-2-oxo-3H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s biological activities are attributed to its ability to modulate specific signaling pathways and inhibit the activity of certain enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of Indole Carbaldehydes

The position of the carbaldehyde group on the indole scaffold significantly influences reactivity and physicochemical properties. Key analogs include:

| Compound Name | Substituents | Key Differences vs. Target Compound |

|---|---|---|

| 6-Methyl-1H-indole-3-carbaldehyde | 3-carbaldehyde, 6-methyl | Carbaldehyde at 3-position; lacks 2-oxo group |

| 1H-Indole-3-carbaldehyde | 3-carbaldehyde | No methyl or oxo groups; simpler structure |

| 1H-Indole-6-carboxaldehyde | 6-carbaldehyde | Lacks 1-methyl and 2-oxo groups |

- Electronic Effects : A 6-carbaldehyde (target compound) places the electron-withdrawing group para to the indole nitrogen, reducing electron density at the pyrrole ring compared to 3-carbaldehyde isomers. This affects electrophilic substitution patterns and conjugation .

Halogenated and Aryl-Substituted Derivatives

Compounds like 1-(2,6-dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one () feature bulky aryl groups and halogens. Key contrasts:

- Steric Effects : The dichlorophenyl group in the analog introduces steric hindrance, reducing solubility in polar solvents compared to the target compound’s methyl group .

- Reactivity : Halogens (e.g., Cl) may participate in halogen bonding or metabolic stability, whereas the target’s methyl group offers lipophilicity without significant electronic perturbation.

Brominated and Methoxylated Analogs

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde () demonstrates how heavy atoms and alkoxy groups alter properties:

- Molecular Weight : Bromine increases molecular weight (vs. methyl), affecting crystallization dynamics and melting points.

- Solubility : Methoxy groups enhance polarity compared to methyl, but bromine’s hydrophobicity may counterbalance this effect .

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions (e.g., over-oxidation) |

| Catalyst | Pd/C or FeCl₃ | Enhances regioselectivity |

| Solvent | DMF or THF | Improves solubility of intermediates |

Methodological Note : Continuous flow reactors (CFRs) can improve consistency by maintaining precise temperature and reactant stoichiometry .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 1-methyl-2-oxo-3H-indole-6-carbaldehyde?

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 189.079 ).

- HPLC-PDA : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Q. Critical Considerations :

- Use deuterated DMSO for NMR to avoid aldehyde proton exchange with solvents.

- Calibrate HPLC against reference standards from reliable databases (e.g., PubChem) .

How can researchers address challenges in crystallographic refinement when determining the X-ray structure of 1-methyl-2-oxo-3H-indole-6-carbaldehyde derivatives?

Advanced Research Focus

Challenges include low crystal quality, twinning, and weak diffraction. Solutions involve:

- SHELX Suite : Use SHELXL for high-resolution refinement, particularly for handling disorder in the methyl or oxo groups .

- Data Collection : Optimize cryocooling (-173°C) to reduce thermal motion artifacts.

- Validation Tools : Check R-factors (<0.05) and electron density maps (e.g., omit maps in Olex2) to confirm atomic positions .

Case Example : Derivatives with bulky substituents may require iterative refinement cycles to resolve overlapping electron densities.

What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

Advanced Research Focus

Discrepancies often arise from solvation effects or incomplete force fields in simulations. Methodological steps:

Experimental Validation : Repeat assays (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) .

Computational Adjustments :

- Include explicit solvent models (e.g., TIP3P water) in molecular dynamics (MD) simulations.

- Use hybrid QM/MM methods to refine electronic interactions at the binding site .

Statistical Analysis : Apply ANOVA or Bayesian inference to quantify confidence intervals between datasets .

What methodologies are employed to establish structure-activity relationships (SAR) for indole carbaldehyde derivatives in pharmacological studies?

Advanced Research Focus

SAR studies combine synthesis, bioassays, and computational modeling:

- Pharmacophore Mapping : Identify critical functional groups (e.g., aldehyde at C6 enhances binding to kinase domains ).

- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR or COX-2) .

- Biological Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., IC₅₀ values against cancer vs. normal cell lines) .

Q. Data Integration Example :

| Derivative | IC₅₀ (μM) | LogP | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 6-Carbaldehyde | 0.45 | 2.1 | -9.2 |

| 5-Methyl analog | 1.8 | 2.9 | -7.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.